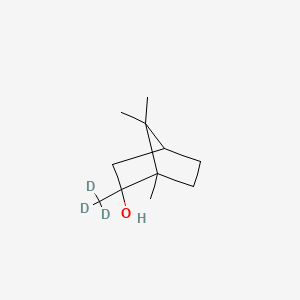

(-)-2-Methyl-isoborneol-d3

説明

Structure

3D Structure

特性

CAS番号 |

135441-89-3 |

|---|---|

分子式 |

C11H20O |

分子量 |

171.29 g/mol |

IUPAC名 |

(1R,2R,4R)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1/i4D3 |

InChIキー |

LFYXNXGVLGKVCJ-ZNLVLMOCSA-N |

異性体SMILES |

[2H]C([2H])([2H])[C@]1(C[C@H]2CC[C@@]1(C2(C)C)C)O |

正規SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C |

同義語 |

(1R,2R,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (-)-2-exo-Hydroxy-2-methylbornane-d3; |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Landscape of Deuterated 2-Methylisoborneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical properties and structure of deuterated 2-Methylisoborneol (2-MIB), a critical internal standard for the accurate quantification of its non-deuterated counterpart, a potent earthy-musty taste and odor compound. This document details its physicochemical characteristics, analytical applications, and the biochemical pathways of its parent compound.

Chemical Structure and Properties

Deuterated 2-Methylisoborneol, most commonly available as 2-Methyl-d3-isoborneol (d3-2-MIB), is an isotopically labeled form of 2-MIB where three hydrogen atoms on the C2-methyl group are replaced with deuterium atoms. This isotopic substitution results in a mass shift of +3, which is readily distinguishable by mass spectrometry, making it an ideal internal standard for isotope dilution analysis.

The fundamental structure of 2-MIB is that of an irregular monoterpene, specifically a bornane monoterpenoid with a methyl substituent at the C2 position.[1][2] The stereochemistry of the naturally occurring and most potent odor-causing enantiomer is (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol.[1]

Physicochemical Properties

The key physicochemical properties of both native 2-MIB and its deuterated analog, d3-2-MIB, are summarized in the tables below for easy comparison.

Table 1: General Properties of 2-Methylisoborneol (2-MIB)

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₀O | [2] |

| Molecular Weight | 168.28 g/mol | [1][2] |

| CAS Number | 2371-42-8 | [2][3] |

| Appearance | Solid | |

| Melting Point | 168 °C | [3] |

| Boiling Point | 208.7 ± 8.0 °C (Predicted) | [3] |

| Density | 0.968 ± 0.06 g/cm³ (Predicted) | [3] |

| Odor Threshold in Water | 0.002 to 0.02 µg/L | [2] |

Table 2: Properties of Deuterated 2-Methylisoborneol (d3-2-MIB)

| Property | Value | Source(s) |

| Chemical Formula | C₁₁D₃H₁₇O | |

| Molecular Weight | 171.29 g/mol | |

| CAS Number | 135441-89-3 | |

| Isotopic Purity | 99 atom % D | |

| Mass Shift | M+3 | |

| Melting Point | 162-163 °C |

Biosynthesis of 2-Methylisoborneol

2-Methylisoborneol is a methylated monoterpene synthesized by a variety of microorganisms, including actinomycetes and cyanobacteria.[4] The biosynthesis involves a two-step enzymatic process starting from the universal monoterpene precursor, geranyl diphosphate (GPP).[4][5]

First, a GPP C-methyltransferase catalyzes the methylation of GPP to form 2-methyl-GPP.[4] Subsequently, a 2-MIB synthase facilitates the cyclization of 2-methyl-GPP to produce 2-MIB.[4]

Biosynthesis of 2-Methylisoborneol.

Experimental Protocols

Deuterated 2-MIB is primarily utilized as an internal standard in isotope dilution methods for the quantification of 2-MIB in various matrices, particularly in water samples. The following outlines a general experimental protocol for the analysis of 2-MIB using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Analysis using SPME-GC-MS with Isotope Dilution

This method is widely employed for the detection and quantification of taste and odor compounds in drinking water.[6][7][8]

Objective: To accurately quantify the concentration of 2-MIB in a water sample.

Materials:

-

Water sample

-

d3-2-MIB internal standard solution of known concentration

-

Sodium chloride (NaCl)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Spiking: A known volume of the water sample is placed into a headspace vial. A precise amount of the d3-2-MIB internal standard solution is added to the sample.

-

Matrix Modification: Sodium chloride is added to the sample to increase the ionic strength, which enhances the partitioning of the volatile analytes into the headspace.

-

SPME Extraction: The vial is sealed and heated while being agitated. The SPME fiber is exposed to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds, including both native 2-MIB and d3-2-MIB.

-

GC-MS Analysis: The SPME fiber is then retracted and introduced into the hot injection port of the GC. The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation.

-

Mass Spectrometric Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for both 2-MIB and d3-2-MIB, enhancing sensitivity and selectivity.[7]

-

Quantification: The concentration of 2-MIB in the original sample is calculated by comparing the peak area ratio of the native 2-MIB to the deuterated internal standard (d3-2-MIB) against a calibration curve prepared with known concentrations of 2-MIB and a constant concentration of d3-2-MIB.

Experimental Workflow for 2-MIB Analysis.

Mass Spectrometry and Fragmentation

In mass spectrometry, deuterated compounds can exhibit slightly different fragmentation patterns compared to their non-deuterated counterparts due to the kinetic isotope effect.[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make fragmentation pathways involving the cleavage of a C-D bond less favorable.[10]

For d3-2-MIB, the primary fragmentation in electron ionization (EI) mass spectrometry involves the loss of a methyl group and subsequent rearrangements. The presence of deuterium atoms on the C2-methyl group leads to characteristic mass shifts in the fragment ions, which are crucial for its identification and quantification as an internal standard. As noted, the quantitative ions for d3-2-MIB are often m/z 98, 110, and 138, corresponding to fragments that have retained the deuterated methyl group.[9]

Conclusion

Deuterated 2-methylisoborneol, particularly d3-2-MIB, is an indispensable tool for the accurate and reliable quantification of 2-MIB in environmental and industrial samples. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it the gold standard for isotope dilution analysis. Understanding its structure, properties, and the analytical methodologies it enables is crucial for researchers and scientists working in fields impacted by taste and odor compounds, as well as for professionals in drug development who utilize isotopic labeling techniques.

References

- 1. 2-Methylisoborneol | C11H20O | CID 11062802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 3. 2371-42-8 CAS MSDS (2-METHYLISOBORNEOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of 2-methylisoborneol in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.scirp.org [file.scirp.org]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of (-)-2-Methyl-isoborneol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (-)-2-Methyl-isoborneol-d3 (2-MIB-d3). This deuterated isotopologue is a critical internal standard for the quantitative analysis of 2-Methylisoborneol (2-MIB), a naturally occurring compound known for causing earthy-musty off-flavors in water and wine.[1] Understanding its fragmentation is essential for developing robust analytical methods, such as those using Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure and Deuteration

(-)-2-Methyl-isoborneol is a tertiary alcohol with a bicyclic monoterpene structure.[2][3] The deuterated standard, this compound, incorporates three deuterium atoms. Typically, for stable isotope dilution analysis, these labels are placed on the methyl group at the C2 position, which is adjacent to the hydroxyl group.[4] This placement is strategic as this methyl group is directly involved in key fragmentation pathways, leading to a clear and predictable mass shift in the resulting ions compared to the unlabeled analyte.

-

(-)-2-Methylisoborneol (2-MIB): C₁₁H₂₀O, Molecular Weight: ~168.28 g/mol [5]

-

This compound (2-MIB-d3): C₁₁H₁₇D₃O, Molecular Weight: ~171.31 g/mol [6][7]

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon entering the mass spectrometer, the molecule is ionized by electron impact, forming a molecular ion (M⁺˙). For 2-MIB-d3, the molecular ion is expected at a mass-to-charge ratio (m/z) of 171. This molecular ion is generally of low abundance or not observed, as is common for alcohols which fragment readily.[8]

The fragmentation of 2-MIB and its deuterated analog is dominated by a few key pathways initiated by the presence of the hydroxyl group and the strained bicyclic ring system. The primary fragmentation route involves the cleavage of the C1-C2 bond and the loss of a methyl radical.

Key Fragmentation Steps for 2-MIB-d3 (Predicted):

-

Formation of the Molecular Ion: The initial ionization creates the molecular ion [C₁₁H₁₇D₃O]⁺˙ at m/z 171 .

-

α-Cleavage (Loss of the Deuterated Methyl Group): The most significant initial fragmentation for tertiary alcohols is α-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom. In this case, the bond between C1 and the C2-CD₃ group cleaves, leading to the loss of the deuterated methyl radical (•CD₃). This is a highly favorable pathway, resulting in a stable oxonium ion.

-

M⁺˙ → [M - •CD₃]⁺

-

171 → m/z 156

-

This fragment at m/z 156 is predicted to be a significant ion in the spectrum.

-

-

Loss of Water (Dehydration): Alcohols readily undergo dehydration in the mass spectrometer. The molecular ion can lose a molecule of water (H₂O) to form an ion at [M - H₂O]⁺˙.

-

M⁺˙ → [M - H₂O]⁺˙

-

171 → m/z 153

-

This ion at m/z 153 corresponds to the molecular ion of the resulting 2-methyl-d3-2-bornene.

-

-

Formation of the Base Peak (m/z 98): The base peak in the mass spectrum of unlabeled 2-MIB is found at m/z 95.[9][10] This highly stable ion is formed through a more complex rearrangement and fragmentation cascade. A plausible mechanism involves the loss of water followed by the cleavage of the bicyclic system. For the deuterated analog, this characteristic ion is expected to shift by 3 mass units.

-

The ion at m/z 153 ([M - H₂O]⁺˙) undergoes further fragmentation. A retro-Diels-Alder-type reaction or similar ring-opening mechanism leads to the loss of a C₄H₈ neutral fragment, resulting in the highly stable ion at m/z 98 . This is predicted to be the base peak in the spectrum of 2-MIB-d3.

-

The diagram below illustrates this predicted fragmentation pathway.

Caption: Predicted EI fragmentation pathway for this compound.

Quantitative Mass Spectral Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of unlabeled 2-Methylisoborneol and the predicted corresponding ions for its d3-labeled analog. The relative abundance of the unlabeled compound is taken from the NIST Mass Spectrometry Data Center.[10]

| Ion Description | 2-Methylisoborneol (m/z) | Relative Abundance (%) | This compound (Predicted m/z) |

| [M - H₂O - C₄H₈]⁺˙ (Base Peak) | 95 | 100.0 | 98 |

| [M - H₂O]⁺˙ | 150 | 45.8 | 153 |

| [M - •CH₃]⁺ | 153 | 2.1 | 156 ([M - •CD₃]⁺) |

| Other significant fragment | 108 | 39.6 | 108 / 111 |

| Other significant fragment | 135 | 31.9 | 138 |

| Molecular Ion [M]⁺˙ | 168 | 1.1 | 171 |

Note: The prediction assumes deuteration on the C2-methyl group. The relative abundances for the d3 analog are expected to be similar but may vary slightly due to isotopic effects on reaction kinetics.

Experimental Protocol: GC-MS Analysis

This section provides a typical experimental protocol for the analysis of 2-MIB and 2-MIB-d3 in water samples, based on common methods like purge-and-trap or solid-phase microextraction (SPME) coupled with GC-MS.[11][12][13]

Objective: To quantify 2-MIB in an aqueous matrix using this compound as an internal standard.

1. Sample Preparation (SPME Method):

- Place a 10-15 mL water sample into a 20 mL headspace vial.

- Add sodium chloride (30% w/v) to increase the ionic strength of the sample and improve extraction efficiency.[9]

- Spike the sample with a known concentration of this compound solution (e.g., to a final concentration of 10 ng/L).

- Cap the vial immediately.

- Equilibrate the sample in a heating block (e.g., 60-80°C) with agitation for 10-15 minutes.

- Expose a SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) to the headspace of the vial for 20-30 minutes under continued agitation and heating to adsorb the analytes.[11]

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC): Agilent 7890A or equivalent.

- Mass Spectrometer (MS): Agilent 7000B Triple Quadrupole or equivalent.[13]

- Injector: Split/splitless inlet, operated in splitless mode.[9]

- Injector Temperature: 250°C.

- SPME Desorption: Desorb the fiber in the injection port for 2-5 minutes.

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[14]

- GC Column: A mid-polarity column such as a DB-5ms or VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[11]

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp: 10°C/min to 240°C.[9]

- Final hold: Hold at 240°C for 5 minutes.

3. Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

- Source Temperature: 230°C.

- Transfer Line Temperature: 250°C.[11]

- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[9][13]

- SIM Ions for 2-MIB: m/z 95 (quantifier), 108, 135 (qualifiers).[9]

- SIM Ions for 2-MIB-d3: m/z 98 (quantifier), 153, 156 (qualifiers).

4. Data Analysis Workflow:

The workflow for data processing is crucial for accurate quantification.

Caption: Workflow for quantification of 2-MIB using 2-MIB-d3 internal standard.

By monitoring the specific quantifier and qualifier ions for both the target analyte and the deuterated internal standard, this method allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

References

- 1. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 2. MASONACO - Geosmin and MIB in water [masonaco.org]

- 3. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Methylisoborneol | C11H20O | CID 11062802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-2-METHYL-D3-ISOBORNEOL [chemicalbook.com]

- 7. (-)-2-METHYL-D3-ISOBORNEOL [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gcms.cz [gcms.cz]

- 10. 2-Methylisoborneol [webbook.nist.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

(-)-2-Methyl-isoborneol-d3: A Technical Guide to its Commercial Availability, Analysis, and Synthesis for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, analytical applications, and synthesis of the deuterated odorant, (-)-2-Methyl-isoborneol-d3. This isotopically labeled compound serves as an invaluable internal standard for the precise quantification of its non-labeled counterpart, 2-methylisoborneol (2-MIB), a common off-flavor compound in water and food products.

Commercial Availability and Supplier Specifications

This compound is readily available from several reputable chemical suppliers. The compound is typically offered in various quantities, either as a neat solid, a powder, or in solution. Researchers should carefully consider the purity and isotopic enrichment required for their specific application. Below is a summary of specifications from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Isotopic Purity | Form |

| Sigma-Aldrich | 135441-89-3 | C₁₁H₁₇D₃O | 171.29 | 98% (CP) | 99 atom % D | Powder |

| Santa Cruz Biotechnology | 135441-89-3 | C₁₁H₁₇D₃O | 171.29 | ≥98% | Not Specified | Not Specified |

| C/D/N Isotopes | 135441-89-3 | Not Specified | 171.30 | Not Specified | 99 atom % D | Not Specified |

| CymitQuimica | Not Specified | C₁₁H₁₇D₃O | 171.29 | Not Specified | Not Specified | Neat |

| LGC Standards | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Fisher Scientific | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Neochema | 135441-89-3 | C₁₁H₁₇D₃O | 171.29 | Not Specified | Not Specified | In Methanol |

Note: Physical properties such as melting point have been reported with some variability (76-78 °C vs. 162-163 °C), which may depend on the crystalline form or measurement conditions. Solubility is generally reported in chloroform and methanol.

Analytical Application: Quantification of 2-Methylisoborneol in Water Samples

This compound is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for the trace-level detection of 2-MIB in environmental samples, particularly drinking water.[1] The use of a stable isotope-labeled standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and injection, thus providing a reliable means of normalization.[2]

Experimental Protocol: Purge and Trap GC-MS for 2-MIB Analysis

The following protocol is a representative example of how this compound is utilized in an analytical workflow for water quality testing.[1]

2.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect water samples in appropriate containers.

-

Internal Standard Spiking: Add a known concentration of this compound solution to each water sample.

-

Salting Out: Add sodium chloride to the sample to increase the ionic strength, which enhances the purging efficiency of volatile organic compounds.[1]

-

Purge and Trap: Place the sample in a purge and trap system. The volatile compounds, including 2-MIB and the deuterated internal standard, are purged from the water matrix using an inert gas (e.g., nitrogen) at an elevated temperature (e.g., 60°C). The purged analytes are then trapped on a sorbent tube.[1]

-

Thermal Desorption: The sorbent tube is rapidly heated to desorb the trapped compounds, which are then transferred to the GC-MS system.

2.1.2. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5MS, is typically used for separation.[1]

-

Injector: The injector is operated in splitless or split mode at a high temperature (e.g., 280°C).[1]

-

Oven Program: A temperature gradient is employed to separate the analytes. For example, starting at 50°C, ramping to 160°C, and then to 280°C.[1]

-

Carrier Gas: Helium is commonly used as the carrier gas.[1]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.[1]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity.[1]

-

Quantitative Ions: The following ions are typically monitored:[1]

-

2-MIB: m/z 107, 135, 150

-

This compound: m/z 110, 138, 153

-

-

Quantification: The concentration of 2-MIB is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

-

Experimental Workflow Diagram

Biosynthesis and Chemical Synthesis of 2-Methylisoborneol

Understanding the formation of 2-methylisoborneol provides context for its presence in natural systems and can inform synthetic strategies.

Biosynthesis of 2-Methylisoborneol

2-Methylisoborneol is a naturally occurring methylated monoterpene produced by various microorganisms, including actinomycetes and cyanobacteria.[3][4] The biosynthesis involves two key enzymatic steps:[3][4]

-

Methylation: Geranyl diphosphate (GPP), a common precursor in terpene synthesis, is methylated by the enzyme GPP C-methyltransferase.

-

Cyclization: The resulting methyl-GPP undergoes cyclization catalyzed by 2-MIB synthase to form 2-methylisoborneol.

Biosynthetic Pathway Diagram

Chemical Synthesis of 2-Methylisoborneol

A patented method for the synthesis of 2-methylisoborneol utilizes D-camphor and methyl iodide as starting materials.[5] This process involves an in-situ Grignard reaction followed by an alkylation reaction.[5] The key advantage of this method is the elimination of the need to pre-form the methyl Grignard reagent, simplifying the procedure.[5]

Synthetic Workflow Diagram

Conclusion

This compound is a commercially accessible and essential tool for the accurate quantification of 2-methylisoborneol in various matrices. Its application as an internal standard in GC-MS analysis provides a robust and reliable method for monitoring this important off-flavor compound. The understanding of both its biosynthetic and synthetic pathways further enriches the knowledge base for researchers in the fields of environmental science, food chemistry, and natural product chemistry.

References

- 1. file.scirp.org [file.scirp.org]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Biosynthesis of 2-methylisoborneol in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 5. CN102320929A - Method for synthesizing 2-methyl isoborneol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isotopic Labeling Efficiency of (-)-2-Methyl-isoborneol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of (-)-2-Methyl-isoborneol-d3, a crucial internal standard for quantitative analysis. Due to its structural similarity and mass difference from the unlabeled analyte, this compound is an ideal tool for stable isotope dilution assays, which are fundamental in environmental analysis, food science, and metabolic research. This document details the synthetic pathway, experimental protocols for its preparation, and the analytical methods used to determine its isotopic labeling efficiency.

Introduction to Isotopic Labeling and (-)-2-Methyl-isoborneol

(-)-2-Methyl-isoborneol (2-MIB) is a naturally occurring tertiary alcohol known for causing undesirable earthy and musty off-flavors in water and aquatic organisms, even at nanogram-per-liter concentrations[1][2]. Accurate quantification of 2-MIB is critical for water quality control and food safety. Stable Isotope Dilution Methods (SIDM) are the gold standard for this type of trace analysis, offering high accuracy and precision by correcting for analyte loss during sample preparation and analysis[1][3].

The synthesis of a deuterated internal standard, such as this compound, is a prerequisite for SIDM. The efficiency of the isotopic labeling process is a critical parameter, as it determines the isotopic purity of the standard and, consequently, the accuracy of the quantification method. This guide outlines a robust method for synthesizing this compound and rigorously evaluating its isotopic enrichment.

Synthesis of this compound

The most direct chemical synthesis route for (-)-2-Methyl-isoborneol involves the alkylation of camphor via a Grignard reaction[4][5]. To introduce the deuterium label, a deuterated Grignard reagent is used. The proposed synthesis begins with (+)-camphor to yield the naturally occurring (-)-enantiomer of 2-MIB.

Synthesis Pathway

The synthesis is a two-step process: first, the preparation of the deuterated Grignard reagent (methyl-d3-magnesium iodide), followed by its reaction with (+)-camphor.

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of 2-methylisoborneol and standard practices for Grignard reactions[4][5][6].

Materials:

-

Methyl-d3-iodide (CD₃I, isotopic purity ≥ 99.5 atom % D)

-

Magnesium turnings

-

(+)-Camphor

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethanol

Procedure:

-

Preparation of Methyl-d3-magnesium iodide (CD₃MgI):

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Place magnesium turnings (1.2 equivalents) in a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve methyl-d3-iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the methyl-d3-iodide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

-

Once the reaction starts (indicated by bubbling and turbidity), add the remaining methyl-d3-iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

-

-

Reaction with (+)-Camphor:

-

Dissolve (+)-camphor (1.0 equivalent) in anhydrous diethyl ether and place it in a separate dropping funnel.

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add the camphor solution dropwise to the stirred Grignard reagent. The reaction temperature should be maintained below 20 °C[4].

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product, which may contain unreacted camphor, can be purified by recrystallization from a mixed solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient[5].

-

Determination of Isotopic Labeling Efficiency

The isotopic labeling efficiency is determined by measuring the relative abundance of the different isotopologues (d3, d2, d1, d0) in the final product. The primary techniques for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Deuterium Nuclear Magnetic Resonance (²H-NMR).

Analytical Workflow

Caption: Analytical workflow for determining isotopic purity.

GC-MS Analysis Protocol

GC-MS is used to separate the analyte from impurities and to determine the mass distribution of the molecular ion cluster.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

GC Conditions (Typical):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/splitless, 250 °C.

-

Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 5 °C/min to 160 °C, then ramp at 20 °C/min to 280 °C (hold 8 min)[1].

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: To confirm the identity and fragmentation pattern (m/z 45-200).

-

Selected Ion Monitoring (SIM): For accurate quantification of the isotopic distribution. Monitor the molecular ion region (e.g., m/z 168-172) and key fragments. Key ions for MIB are m/z 107 and 135; for d3-MIB, corresponding ions would be m/z 110 and 138[1].

-

Data Analysis:

-

Acquire the mass spectrum of the purified this compound.

-

Focus on the molecular ion (M⁺) cluster. The unlabeled compound has a nominal mass of 168 amu. The fully labeled d3 compound has a mass of 171 amu.

-

Measure the relative intensities of the peaks at m/z 168 (d0), 169 (d1), 170 (d2), and 171 (d3).

-

Correct these intensities for the natural abundance of ¹³C in the unlabeled molecule to calculate the true isotopic distribution.

²H-NMR Spectroscopy Protocol

Deuterium NMR provides direct evidence of deuterium incorporation and can confirm the location of the label.

Instrumentation:

-

High-field NMR spectrometer equipped with a deuterium probe.

Procedure:

-

Dissolve a sufficient amount of the purified product in a protonated solvent (e.g., CHCl₃).

-

Acquire the ²H-NMR spectrum.

-

A single resonance should be observed in the aliphatic region, corresponding to the chemical shift of the methyl group. The integral of this peak relative to a known standard can be used for quantification[7]. The absence of other signals confirms that deuterium has not been scrambled to other positions.

Quantitative Data and Labeling Efficiency

No specific experimental data for the isotopic labeling efficiency of this compound synthesis is available in the peer-reviewed literature. However, the efficiency is primarily dictated by the isotopic purity of the starting material, methyl-d3-iodide. High-quality commercial methyl-d3-iodide typically has an isotopic enrichment of ≥ 99.5 atom % D.

The expected distribution of isotopologues in the final product can be calculated based on the purity of the starting material.

| Isotopologue | Mass (M⁺) | Expected Abundance (%) from 99.5% CD₃I | Expected Abundance (%) from 99.9% CD₃I |

| d₀ (C₁₀H₁₇-CH₃) | 168 | < 0.01 | < 0.01 |

| d₁ (C₁₀H₁₇-CH₂D) | 169 | 1.48 | 0.30 |

| d₂ (C₁₀H₁₇-CHD₂) | 170 | 98.51 | 99.70 |

| d₃ (C₁₀H₁₇-CD₃) | 171 | > 98.0 | > 99.4 |

Table 1: Theoretical Isotopic Distribution of this compound based on the Purity of the Methyl-d3-iodide Precursor. The percentages for d1 and d2 species are calculated based on binomial distribution, assuming random distribution of the 0.5% or 0.1% H in the methyl group of the precursor. The final product purity is dominated by the d3 species.

The synthesis of this compound via the Grignard reaction of (+)-camphor with methyl-d3-magnesium iodide is a well-established and efficient method for producing high-purity isotopic standards. The labeling efficiency is expected to be very high, directly reflecting the isotopic enrichment of the deuterated precursor. Rigorous analysis by GC-MS and ²H-NMR is essential to confirm the isotopic distribution and purity of the final product, ensuring its suitability as an internal standard for high-sensitivity quantitative applications.

References

- 1. file.scirp.org [file.scirp.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. CN102320929A - Method for synthesizing 2-methyl isoborneol - Google Patents [patents.google.com]

- 5. CN101531569A - Method for synthesizing 2-methylisoborneol - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Biosynthesis of 2-Methylisoborneol in Cyanobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisoborneol (2-MIB) is a volatile terpenoid responsible for earthy-musty off-flavors and odors in water and aquatic organisms, posing significant challenges for water management and aquaculture industries. Cyanobacteria, particularly filamentous species, are major producers of this secondary metabolite.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis of 2-MIB in cyanobacteria, detailing the enzymatic pathway, genetic underpinnings, and key experimental methodologies for its study. The information presented is intended to support research efforts aimed at understanding and mitigating 2-MIB production, as well as exploring its biosynthetic machinery for potential biotechnological applications.

The Biosynthetic Pathway of 2-Methylisoborneol

The biosynthesis of 2-MIB in cyanobacteria is a two-step enzymatic process that begins with the universal C10 monoterpene precursor, geranyl diphosphate (GPP).[1][4][5] The pathway is analogous to that found in actinomycetes, another major group of 2-MIB producers.[4]

The two key enzymatic reactions are:

-

Methylation of Geranyl Diphosphate (GPP): The first committed step involves the methylation of GPP at the C2 position. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, geranyl diphosphate 2-C-methyltransferase (GPPMT). The methylation of GPP yields (E)-2-methylgeranyl diphosphate (2-MeGPP).[1][4]

-

Cyclization of 2-Methylgeranyl Diphosphate (2-MeGPP): The intermediate, 2-MeGPP, is then cyclized by the enzyme 2-methylisoborneol synthase (MIBS) to form the final product, 2-MIB.[1][4]

The genes encoding these two enzymes, often designated as mtf (methyltransferase) and mic or mibC (monoterpene cyclase), are typically found in a putative operon.[2][4] This genetic linkage suggests a coordinated regulation of their expression.

Key Enzymes in 2-MIB Biosynthesis

Geranyl Diphosphate 2-C-Methyltransferase (GPPMT)

GPPMT is a crucial enzyme that initiates the 2-MIB biosynthetic pathway by catalyzing the transfer of a methyl group from SAM to GPP. This methylation step is a key distinguishing feature of the 2-MIB pathway compared to other monoterpene biosyntheses.

2-Methylisoborneol Synthase (MIBS)

MIBS is a terpene cyclase that catalyzes the complex cyclization of the methylated precursor, 2-MeGPP, to form the bicyclic alcohol, 2-MIB. This enzyme is a member of the terpene synthase family and is responsible for the characteristic ring structure of 2-MIB.

Enzyme Kinetics

Detailed kinetic characterization of the cyanobacterial 2-MIB biosynthetic enzymes is crucial for understanding their efficiency and for potential bioengineering applications. As of now, comprehensive kinetic data for both enzymes from cyanobacterial sources are limited in the literature. However, a study on the recombinant enzymes from Pseudanabaena limnetica has provided some initial insights.

| Enzyme | Substrate(s) | Parameter | Value | Source Organism |

| 2-Methylisoborneol Synthase (MIBS) | 2-Methylgeranyl Diphosphate | kcat/Km | 1.45 ± 0.04 x 10³ M⁻¹s⁻¹ | Pseudanabaena limnetica |

| Km | Not determined (no saturation observed) | Pseudanabaena limnetica | ||

| kcat | Not determined | Pseudanabaena limnetica | ||

| Geranyl Diphosphate 2-C-Methyltransferase (GPPMT) | Geranyl Diphosphate, SAM | kcat, Km | Not yet reported for cyanobacterial enzyme | - |

Note: For comparison, the homologous 2-MIB synthase from the actinomycete Streptomyces coelicolor has a reported kcat/Km of 0.9 ± 0.1 x 10³ M⁻¹s⁻¹.

Genetic Regulation of 2-MIB Biosynthesis

The production of 2-MIB in cyanobacteria is not constitutive and is influenced by various environmental factors. Light has been identified as a crucial, though not the sole, regulatory factor for the transcription of 2-MIB synthesis genes.[2] The expression of the mtf and mic genes is often co-regulated, which is consistent with their organization in an operon. The presence of cyclic nucleotide-binding protein genes flanking the 2-MIB biosynthesis operon in some cyanobacteria suggests a potential role for these proteins in the regulatory network.

Quantitative Data on 2-MIB Production and Gene Expression

The following tables summarize quantitative data from various studies on 2-MIB production and the abundance of its biosynthesis genes in different cyanobacterial species and under different conditions.

Table 1: 2-Methylisoborneol (2-MIB) Production in Selected Cyanobacterial Strains

| Cyanobacterial Strain | Culture Conditions | 2-MIB Concentration (ng/L) | Reference |

| Pseudanabaena sp. | Laboratory culture | Up to 96.10 | [6] |

| Planktothrix sp. | Reservoir water | Undetectable to 53.1 | [7] |

| Dolichospermum spiroides | Laboratory culture, 35°C | Correlated with fluorescence intensity (r² ≥ 0.90) | [8] |

| Planktothrix sp. | Laboratory culture, 36.7 mg/L DIC | Increased production with algal growth | [8] |

Table 2: Quantification of 2-MIB Biosynthesis Genes in Environmental and Cultured Samples

| Gene Target | Organism/Sample Type | Quantification Method | Gene Copy Number | Reference |

| mic (MIB cyclase) | Drinking water reservoirs | qPCR | 10³ to 10⁶ copies/L | [2] |

| mic (MIB cyclase) | Pseudanabaena sp. cultures | dPCR | 3.3 to 21.8 fg/copy (PD34), 0.9 to 6.8 fg/copy (PD35) | [9] |

| mtc (MIB cyclase) | Pseudanabaena foetida | qPCR | Positively correlated with whole-cell PCR brightness | [4] |

Experimental Protocols

A variety of experimental techniques are employed to study 2-MIB biosynthesis in cyanobacteria. The following sections provide an overview of key methodologies.

Cyanobacterial Cultivation for 2-MIB Production

Standard cyanobacterial culture media, such as BG-11 medium, are commonly used for growing 2-MIB producing strains. Cultures are typically maintained under controlled conditions of light and temperature. For example, a common protocol involves incubation in a shaking incubator at 100 rpm under a 12-hour light/dark cycle with a light intensity of 32 µmol photons/s/m².[9]

Extraction and Quantification of 2-MIB by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the detection and quantification of 2-MIB in water and culture samples. Several extraction methods can be employed prior to GC-MS analysis, including solid-phase microextraction (SPME) and dynamic headspace (DHS).

Example SPME-GC-MS Protocol:

-

Sample Preparation: 10 mL of the water sample is placed in a 20 mL screw-cap vial. For calibration standards, known concentrations of 2-MIB are spiked into Milli-Q water.

-

SPME Conditions:

-

Incubation Temperature: 80°C

-

Incubation Time: 5 min

-

Stirrer Speed: 1000 rpm

-

Sample Extraction Time: 15 min

-

Sample Desorption Time: 2 min

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program: 40°C (2 min hold) → 10°C/min to 120°C → 30°C/min to 240°C (hold)

-

MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for 2-MIB (e.g., m/z 95, 108).

-

Quantification of 2-MIB Biosynthesis Genes by Quantitative PCR (qPCR)

qPCR is a powerful tool for quantifying the abundance of 2-MIB producing cyanobacteria in environmental samples by targeting the mic or mtc gene.

Example qPCR Protocol:

-

DNA Extraction: Cyanobacterial DNA is extracted from water samples or cultures using a commercial DNA extraction kit.

-

Primer and Probe Design: Specific primers and probes are designed to target a conserved region of the mic gene.

-

qPCR Reaction Mixture (20 µL):

-

Forward Primer (10 µM): 0.2 µL

-

Reverse Primer (10 µM): 0.2 µL

-

TaqMan Probe: 0.8 µL

-

Premix Ex Taq (Probe qPCR): 10 µL

-

ROX Reference Dye II (50X): 0.2 µL

-

ddH₂O: 6.2 µL

-

Template DNA: 2 µL

-

-

Thermal Cycling Conditions:

-

Preheating: 95°C for 30 s

-

40 cycles of: 95°C for 5 s and 60°C for 34 s

-

Conclusion

The biosynthesis of 2-methylisoborneol in cyanobacteria is a well-defined two-step enzymatic pathway involving geranyl diphosphate 2-C-methyltransferase and 2-methylisoborneol synthase. The genes encoding these enzymes are often clustered and their expression is influenced by environmental cues, particularly light. While significant progress has been made in elucidating this pathway and developing analytical methods for 2-MIB and its producers, further research is needed to fully characterize the kinetic properties of the cyanobacterial enzymes and to unravel the complete regulatory network governing 2-MIB production. A deeper understanding of these aspects will be instrumental in developing effective strategies for mitigating off-flavor issues in water resources and for harnessing the biosynthetic capabilities of these microorganisms for novel applications.

References

- 1. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of 2-methylisoborneol in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 2-methylisoborneol in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Divergent Methyltransferases Catalyze a Conserved Reaction in Tocopherol and Plastoquinone Synthesis in Cyanobacteria and Photosynthetic Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Engineered geranyl diphosphate methyltransferase produces 2-methyl-dimethylallyl diphosphate as a noncanonical C6 unit for terpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Deuterated 2-Methylisoborneol (d-2-MIB) Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated 2-Methylisoborneol (d-2-MIB) analytical standards. Ensuring the integrity of these standards is critical for accurate and reproducible quantitative analysis in various research and development applications.

Overview of Deuterated 2-MIB Stability

Deuterated 2-Methylisoborneol (d-2-MIB), a stable isotope-labeled internal standard, is essential for precise quantification of 2-MIB in analytical methods such as gas chromatography-mass spectrometry (GC-MS). The stability of the deuterated standard is a crucial factor that can influence the accuracy of analytical results. While extensive quantitative long-term stability data is limited in publicly available literature, existing studies and manufacturer recommendations provide valuable guidance on appropriate storage and handling.

Generally, d-2-MIB standards are considered stable when stored under appropriate conditions. The primary degradation pathways for the non-deuterated form of 2-MIB in aqueous environments involve dehydration and rearrangement. However, for purified d-2-MIB standards dissolved in organic solvents, the stability is significantly higher.

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and concentration of d-2-MIB standards. The following conditions are recommended based on available literature and supplier guidelines.

Table 1: Recommended Storage Conditions for Deuterated 2-MIB Standards

| Parameter | Recommendation | Rationale |

| Temperature | Freeze (≤ -10°C) or Refrigerate (2°C to 10°C) | Low temperatures minimize solvent evaporation and slow potential degradation reactions. |

| Solvent | Methanol, Ethanol, Acetone, Hexane, Carbon Disulfide | Studies have shown d-2-MIB to be stable in these solvents for extended periods. |

| Unsuitable Solvents | Dichloromethane | Evidence suggests significant decomposition of 2-MIB in this solvent.[1] |

| Container | Sealed glass vials with PTFE-lined caps | Glass is inert, and a proper seal prevents solvent evaporation and contamination. |

| Light Conditions | Protect from light | Although not explicitly stated for d-2-MIB, it is a general best practice for analytical standards. |

Long-Term Stability Data

A key study on the stability of both deuterated and non-deuterated 2-MIB provides the most direct, albeit qualitative, long-term data.

Table 2: Long-Term Stability of Deuterated 2-MIB in Various Solvents

| Solvent | Stability Duration | Temperature | Observations | Reference |

| Methanol | > 6 months | Not Specified | No deterioration observed. | |

| Ethanol | > 6 months | Not Specified | No deterioration observed. | |

| Acetone | > 6 months | Not Specified | No deterioration observed. | |

| Hexane | > 6 months | Not Specified | No deterioration observed. | |

| Carbon Disulfide | > 6 months | Not Specified | No deterioration observed. | |

| Dichloromethane | - | Not Specified | Substantial decomposition. |

Note: The referenced study did not specify the storage temperature, but general laboratory practice at the time would suggest room temperature or refrigeration.

Experimental Protocols

A stability-indicating analytical method is crucial to accurately assess the integrity of d-2-MIB standards over time. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose. The following protocol outlines a general method that can be adapted and validated as a stability-indicating assay.

Stability-Indicating GC-MS Method

Objective: To develop and validate a GC-MS method capable of separating and quantifying d-2-MIB from potential degradation products.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MSD)

-

Autosampler

Materials:

-

d-2-MIB standard solution

-

High-purity solvent (e.g., Methanol)

-

GC-grade helium

-

Appropriate GC column (e.g., DB-5ms or equivalent)

Table 3: Example GC-MS Parameters for d-2-MIB Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial: 60°C, hold for 1 minRamp: 10°C/min to 200°CRamp: 20°C/min to 280°C, hold for 5 min |

| MSD Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined based on the mass spectrum of d-2-MIB (e.g., m/z 98, 110, 153 for d3-2-MIB) |

Validation of the Method as Stability-Indicating: To validate this method for stability studies, forced degradation of the d-2-MIB standard should be performed under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The method must demonstrate the ability to resolve the d-2-MIB peak from all significant degradation product peaks.

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for assessing the stability of deuterated 2-MIB standards.

Potential Degradation Pathway of 2-MIB

The following diagram illustrates a generalized degradation pathway for 2-Methylisoborneol based on studies of the non-deuterated compound in aqueous solutions. While not directly confirmed for deuterated standards in organic solvents, it provides a logical framework for potential degradation products that could be monitored in a stability study.

References

Spectroscopic Deep Dive: An In-depth Technical Guide to the NMR and IR Spectra of (-)-2-Methyl-isoborneol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of (-)-2-Methyl-isoborneol-d3. This deuterated isotopologue of the well-known earthy odor compound is a valuable tool in analytical and metabolic studies. This document details the expected spectral features, provides experimental protocols for spectral acquisition, and presents the data in a clear, comparative format.

Introduction

(-)-2-Methyl-isoborneol is a naturally occurring monoterpenoid known for its distinct earthy or musty odor, often associated with drinking water contamination. The deuterated analog, this compound, serves as an excellent internal standard for quantitative analysis by mass spectrometry and as a probe in metabolic and environmental fate studies. Understanding its spectroscopic characteristics is paramount for its effective use. The deuterium labeling in the C2-methyl group introduces subtle but significant changes in its NMR and IR spectra compared to the parent compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key IR absorption bands for (-)-2-Methyl-isoborneol and its deuterated analog. The data for the non-deuterated compound is based on typical values found in the literature, while the data for the d3-analog is predicted based on the effects of deuterium substitution.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Non-deuterated) | Expected Change in d3-analog |

| ~1.70 | m | H-3endo | No significant change |

| ~1.65 | m | H-5endo | No significant change |

| ~1.55 | m | H-6endo | No significant change |

| ~1.45 | m | H-4 | No significant change |

| ~1.35 | m | H-3exo | No significant change |

| ~1.25 | m | H-5exo | No significant change |

| ~1.10 | s | C2-CH₃ | Signal absent |

| ~1.05 | s | OH | No significant change |

| ~0.95 | s | C7-CH₃ (syn) | No significant change |

| ~0.85 | s | C7-CH₃ (anti) | No significant change |

| ~0.80 | s | C1-CH₃ | No significant change |

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment (Non-deuterated) | Expected Change in d3-analog |

| ~81.5 | C-2 | Shifted upfield slightly, signal may be broadened or show a multiplet due to C-D coupling |

| ~51.0 | C-1 | No significant change |

| ~49.0 | C-7 | No significant change |

| ~45.0 | C-4 | No significant change |

| ~39.0 | C-3 | No significant change |

| ~30.0 | C-5 | No significant change |

| ~27.0 | C-6 | No significant change |

| ~22.0 | C2-CH₃ | Signal absent or significantly attenuated |

| ~21.0 | C7-CH₃ (syn) | No significant change |

| ~20.0 | C7-CH₃ (anti) | No significant change |

| ~12.0 | C1-CH₃ | No significant change |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment (Non-deuterated) | Expected Change in d3-analog |

| ~3400 (broad) | O-H stretch | No significant change |

| ~2950-2850 | C-H stretch (alkane) | Intensity may slightly decrease |

| ~2200-2100 | C-D stretch | New weak to medium bands appear in this region |

| ~1460 | C-H bend (CH₂) | No significant change |

| ~1370 | C-H bend (CH₃) | Intensity will decrease |

| ~1100 | C-O stretch | No significant change |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its NMR and IR spectra are provided below.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of the non-deuterated compound, typically achieved via a Grignard reaction with (-)-camphor and deuterated methyl iodide. A general procedure is as follows:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Deuterated methyl iodide (CD₃I) is then added dropwise to the stirred suspension. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

Reaction with (-)-Camphor: A solution of (-)-camphor in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C).

-

Quenching and Workup: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with more scans is required.

-

Infrared Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound relevant to its spectroscopic analysis.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Structure of (-)-2-Methyl-isoborneol and its key distinguishing NMR and IR spectral features.

A Technical Guide to Regulatory Guidelines for Taste and Odor Compounds in Drinking Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory guidelines, analytical methodologies, and biological perception of taste and odor (T&O) compounds in drinking water. It is designed to serve as a valuable resource for professionals in research, water quality analysis, and drug development who require a deep understanding of the science and regulation behind drinking water aesthetics.

Introduction to Taste and Odor in Drinking Water

The aesthetic quality of drinking water, primarily its taste and odor, is a critical factor in consumer confidence and perception of safety.[1][2] While often not directly associated with adverse health effects at the concentrations found in drinking water, the presence of off-flavors can signal issues with water sources, treatment processes, or distribution systems.[1][3] This guide focuses on the primary compounds responsible for T&O events, the regulatory landscape governing their presence, the analytical methods for their detection, and the biological pathways of their perception.

The most common and impactful T&O compounds are geosmin and 2-methylisoborneol (MIB), which are naturally occurring compounds produced by certain types of algae and bacteria.[4][5][6] These compounds have extremely low odor threshold concentrations, meaning they can be detected by consumers at nanogram-per-liter (ng/L) levels.[1][4][6][7]

Regulatory Landscape for Taste and Odor Compounds

Regulatory approaches to T&O compounds in drinking water vary globally. Most jurisdictions establish aesthetic objectives or secondary standards rather than legally enforceable maximum contaminant levels (MCLs), as these compounds are not typically considered a direct threat to human health at environmentally relevant concentrations.[3][8][9]

International and National Guidelines

Several key organizations and national bodies provide guidance on T&O in drinking water:

-

World Health Organization (WHO): The WHO's Guidelines for Drinking-water Quality acknowledge the importance of aesthetic acceptability.[10][11][12] While no formal health-based guideline values are established for many T&O compounds like geosmin and MIB, the WHO notes their low taste and odor thresholds and the potential for consumer complaints.[7]

-

United States Environmental Protection Agency (US EPA): The US EPA has established National Secondary Drinking Water Regulations (NSDWRs), which are non-enforceable guidelines for contaminants that may cause cosmetic or aesthetic effects.[8][13][14] These are recommended to public water systems but are not federally required.[8][14]

-

Health Canada: Health Canada establishes aesthetic objectives (AOs) for substances that can affect the taste, odor, or appearance of drinking water.[15][16][17] These are intended to minimize consumer complaints and ensure water is considered drinkable.[15][16]

-

Australian Drinking Water Guidelines (ADWG): The ADWG includes aesthetic guidelines to ensure drinking water is palatable to consumers.[1][2] These guidelines recognize that unacceptable taste and odor can lead consumers to seek alternative, potentially less safe, water sources.[10]

-

European Union (EU): The EU's Drinking Water Directive requires that drinking water be wholesome and clean, and that materials in contact with water do not adversely affect its taste, color, or smell.[18][19][20][21]

Quantitative Guidelines and Thresholds

The following tables summarize the aesthetic objectives, guidance values, and odor threshold concentrations for common T&O compounds. It is important to note that many of these are not legally enforceable limits but rather targets to avoid consumer complaints.

Table 1: Regulatory and Advisory Levels for Common Taste and Odor Compounds

| Compound | Issuing Body/Region | Guideline Type | Value | Reference |

| Geosmin | Australian Drinking Water Guidelines | Operational Guideline | Action based on concentrations to minimize complaints | [1] |

| 2-Methylisoborneol (MIB) | Australian Drinking Water Guidelines | Operational Guideline | Action based on concentrations to minimize complaints | [1] |

| Chloride | Health Canada | Aesthetic Objective | ≤ 250 mg/L | [22] |

| Sulfate | Health Canada | Aesthetic Objective | ≤ 500 mg/L | [22] |

| Total Dissolved Solids (TDS) | Health Canada | Aesthetic Objective | ≤ 500 mg/L | [22] |

| Hydrogen Sulfide | Health Canada | Aesthetic Objective | ≤ 0.05 mg/L | [22] |

| Iron | Australian Drinking Water Guidelines | Aesthetic Guideline | 0.3 mg/L | [1] |

| Manganese | Australian Drinking Water Guidelines | Aesthetic Guideline | 0.1 mg/L | |

| Zinc | Australian Drinking Water Guidelines | Aesthetic Guideline | 3 mg/L | [1] |

| Copper | Australian Drinking Water Guidelines | Aesthetic Guideline | 1 mg/L | |

| Aluminum | Australian Drinking Water Guidelines | Aesthetic Guideline | 0.2 mg/L |

Table 2: Odor and Taste Threshold Concentrations of Selected Compounds

| Compound | Type | Threshold Concentration | Reference |

| Geosmin | Odor | 4 - 10 ng/L | [1][4][7] |

| 2-Methylisoborneol (MIB) | Odor | 5 - 15 ng/L | [1][4][7] |

| Chlorine (free) | Taste | 0.075 - 0.45 mg/L (pH dependent) | [23] |

| 2,4,6-Trichlorophenol | Taste | 2 µg/L | [10] |

| Toluene | Taste | 0.04 - 0.12 mg/L | [10] |

| Xylenes | Taste | 0.3 mg/L | [10] |

| Hydrogen Sulfide | Taste | 0.05 mg/L | [23] |

| Iron | Taste | 0.3 mg/L | [1] |

| Manganese | Taste | 0.05 mg/L | [1] |

| Copper | Taste | 3 mg/L | [1] |

| Zinc | Taste | 4 mg/L | [10] |

Experimental Protocols for Taste and Odor Analysis

The accurate detection and quantification of T&O compounds are essential for water quality management and research. The following sections detail the primary analytical methods employed.

Sensory Analysis: Flavor Profile Analysis (FPA)

Flavor Profile Analysis is a standardized method for describing and quantifying the sensory characteristics of water.

Methodology:

-

Panelist Selection and Training: A panel of 4-6 individuals is selected based on their ability to detect and describe different tastes and odors. Panelists undergo extensive training to recognize and scale the intensity of various reference compounds.

-

Sample Preparation: Water samples are collected in odor-free glass containers and allowed to come to room temperature (20-25°C) before evaluation.

-

Evaluation Procedure:

-

Odor: Panelists gently swirl the sample in a flask and sniff the headspace to identify and rate the intensity of any odors.

-

Taste: Panelists take a small amount of the sample into their mouths, hold it for a few seconds, and then expectorate. They then identify and rate the intensity of the tastes.

-

-

Data Analysis: The results from all panelists are compiled and discussed to reach a consensus on the flavor profile of the sample. The intensity of each descriptor is typically rated on a standardized scale.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, including geosmin and MIB.

Methodology for Geosmin and MIB Analysis:

-

Sample Preparation (Solid-Phase Microextraction - SPME):

-

A 10-20 mL water sample is placed in a sealed vial.

-

A known amount of an internal standard (e.g., deuterated geosmin) is added.

-

The sample is heated and agitated to promote the volatilization of the analytes.

-

A SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

-

Gas Chromatography (GC):

-

The SPME fiber is transferred to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

The GC column (e.g., a non-polar or mid-polar capillary column) separates the compounds based on their boiling points and affinity for the stationary phase.

-

A temperature program is used to elute the compounds of interest.

-

-

Mass Spectrometry (MS):

-

The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented.

-

The mass-to-charge ratio of the resulting ions is measured, creating a unique mass spectrum for each compound.

-

Quantification is achieved by comparing the peak area of the target analyte to that of the internal standard.

-

Biological Perception of Taste and Odor

The perception of taste and odor is a complex process involving interactions between chemical compounds and specific receptors in the nose and on the tongue.

Olfactory Pathway for Geosmin and MIB

The earthy/musty odor of geosmin and MIB is detected by olfactory receptors in the nasal cavity.

Caption: Olfactory signaling pathway for the perception of geosmin and MIB.

Gustatory Pathway for Inorganic Compounds

The taste of inorganic compounds like salts and metals is perceived by taste receptors on the tongue.

Caption: Gustatory signaling pathway for the perception of inorganic ions.

Experimental Workflow for Evaluating Treatment Technologies

Effective removal of T&O compounds is a key challenge for water utilities. The following workflow outlines a general approach for evaluating the efficacy of treatment technologies.

Caption: Experimental workflow for evaluating T&O treatment technologies.

Conclusion

The management of taste and odor compounds in drinking water is a multifaceted challenge that requires a comprehensive understanding of regulatory guidelines, analytical techniques, and the underlying biological and chemical principles. While aesthetic in nature, the control of T&O is paramount for maintaining public trust in water supplies. This technical guide provides a foundational resource for professionals working to ensure the palatability and perceived safety of drinking water. Further research into the specific mechanisms of T&O perception and the development of more efficient and cost-effective treatment technologies will continue to be critical areas of investigation.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. demandfiltration.com.au [demandfiltration.com.au]

- 3. wqa.org [wqa.org]

- 4. Geosmin and Methyl-Isoborneol (MIB) | CCMWA [ccmwa.org]

- 5. Urban Utilities [urbanutilities.com.au]

- 6. cms3.revize.com [cms3.revize.com]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. Safe Drinking Water Act - Wikipedia [en.wikipedia.org]

- 10. cdn.who.int [cdn.who.int]

- 11. Guidelines for drinking-water quality: fourth edition incorporating the first and second addenda [who.int]

- 12. Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pearcecreekoutreach.com [pearcecreekoutreach.com]

- 14. epa.gov [epa.gov]

- 15. Health Canada Guidelines for Canadian Drinking Water Quality - Walkerton Clean Water Centre [wcwc.ca]

- 16. Guidelines for Canadian Drinking Water Quality - Summary Tables - Canada.ca [canada.ca]

- 17. Canadian Drinking Water Guidelines - Canada.ca [canada.ca]

- 18. measurlabs.com [measurlabs.com]

- 19. eur-lex.europa.eu [eur-lex.europa.eu]

- 20. Drinking Water [EU] – Irish Legal Blog [legalblog.ie]

- 21. Drinking Water Directive 2020 - Wikipedia [en.wikipedia.org]

- 22. Guidelines for Canadian Drinking Water Quality: Operational Parameters - Canada.ca [canada.ca]

- 23. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Taste - Canada.ca [canada.ca]

Methodological & Application

Application Note: Quantitative Analysis of 2-Methylisoborneol in Water Samples Using (-)-2-Methyl-isoborneol-d3 as an Internal Standard by GC-MS

Introduction

2-Methylisoborneol (2-MIB) is a naturally occurring organic compound with a distinct earthy or musty odor.[1][2] Produced by certain types of algae and bacteria in surface water, 2-MIB can be detected by humans at concentrations as low as a few nanograms per liter (ng/L), leading to taste and odor complaints in drinking water.[1][3][4][5] Consequently, the accurate and sensitive quantification of 2-MIB is crucial for water quality monitoring and treatment.

This application note details a robust and sensitive method for the determination of 2-MIB in water samples using gas chromatography-mass spectrometry (GC-MS) with (-)-2-Methyl-isoborneol-d3 (d3-MIB) as an internal standard. The use of a stable isotope-labeled internal standard like d3-MIB is critical for compensating for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the analytical results.[6][7] The protocol outlined below is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable quantification of 2-MIB at trace levels.

Experimental Protocols

This section provides detailed methodologies for the analysis of 2-MIB using d3-MIB as an internal standard. The primary methods covered are Solid Phase Microextraction (SPME) and Purge-and-Trap (P&T), both coupled with GC-MS.

Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from methodologies that emphasize ease of use and automation for the extraction of volatile and semi-volatile compounds from water matrices.[3][8][9]

1. Materials and Reagents

-

Standards: (-)-2-Methylisoborneol (2-MIB) and this compound (d3-MIB) standard solutions in methanol.

-

Reagents: Sodium chloride (NaCl), analytical grade, baked at high temperature (e.g., 400-600°C) for several hours to remove organic contaminants.[6]

-

Water: Deionized or Milli-Q water for blanks and standard preparation.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile compounds.[10]

-

Vials: 20 mL amber glass headspace vials with PTFE-lined silicone septa.

2. Preparation of Standards and Samples

-

Stock Solutions: Prepare stock solutions of 2-MIB and d3-MIB in methanol at a concentration of, for example, 100 µg/mL. Store at -20°C.[10]

-

Working Standards: Prepare a series of calibration standards by spiking known amounts of the 2-MIB stock solution into deionized water to achieve concentrations in the range of 1-100 ng/L.

-

Internal Standard Spiking: Spike all calibration standards, blanks, and water samples with the d3-MIB internal standard solution to a final concentration of, for example, 50 ng/L.

-

Sample Preparation:

-

Place a 10 mL aliquot of the water sample (or calibration standard) into a 20 mL headspace vial.

-

Add approximately 3 grams of pre-baked NaCl to the vial to increase the ionic strength of the sample, which enhances the extraction of 2-MIB into the headspace.[8]

-

Immediately seal the vial with the cap and septum.

-

3. HS-SPME Procedure

-

Incubation: Place the vial in a heating block or autosampler agitator set to a specific temperature, for example, 60-80°C, and allow it to equilibrate for a set time (e.g., 1 minute).[8][10]

-

Extraction: Expose the SPME fiber to the headspace above the sample for a defined period, typically 20-30 minutes, with continued agitation.[8][11]

-

Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column. Desorption is typically carried out at 250°C for 5 minutes in splitless mode.[8]

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-WAX or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10][11]

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 40-45°C held for 2-3 minutes, then ramped at 10°C/min to 250-260°C and held for 2-10 minutes.[10][11]

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Monitored Ions (Example):

-

2-MIB: m/z 95 (quantification), 107, 135.

-

d3-MIB: m/z 98 (quantification), 110, 138.

-

-

Transfer Line Temperature: 260°C.[10]

-

Ion Source Temperature: 250°C.[10]

-

Protocol 2: Purge-and-Trap (P&T) GC-MS

This protocol is based on a method that involves purging the volatile analytes from the water sample with an inert gas and trapping them on a sorbent trap before desorption to the GC-MS.[6]

1. Materials and Reagents

-

Standards: As described in Protocol 1.

-

Reagents: Sodium chloride (NaCl), analytical grade, pre-baked.[6] Nitrogen or Helium gas for purging.

-

Water: Deionized or Milli-Q water.

-

Purge-and-Trap System: Equipped with a suitable trap (e.g., Tenax-Silica Gel-Charcoal).[6]

2. Preparation of Standards and Samples

-

Standard and Sample Preparation: Prepare calibration standards and samples as described in Protocol 1. A larger sample volume, such as 25 mL, is often used.[6]

-

Internal Standard Spiking: Spike all standards, blanks, and samples with d3-MIB.

-

Salting Out: Add NaCl to the sample to a final concentration of 20% (w/v).[6]

3. Purge-and-Trap Procedure

-

Purging: Place the sample in the purging vessel of the P&T system. Heat the sample to a specific temperature (e.g., 60°C) and purge with nitrogen gas at a defined flow rate (e.g., 40 mL/min) for a set duration (e.g., 13 minutes).[6] The volatile analytes, including 2-MIB and d3-MIB, are carried to the sorbent trap.

-

Desorption: After purging, rapidly heat the trap (e.g., to 200°C for 0.5 minutes) to desorb the trapped analytes onto the GC column.[6]

-

Trap Bake: Following desorption, bake the trap at a higher temperature (e.g., 240°C for 10 minutes) to remove any residual compounds.[6]

4. GC-MS Analysis

-

The GC-MS conditions are generally similar to those described in Protocol 1. The specific parameters should be optimized for the P&T system and the target analytes.

Data Presentation

The use of d3-MIB as an internal standard allows for accurate quantification by correcting for variations in extraction efficiency and instrument response. The concentration of 2-MIB in a sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from the standards.

Table 1: Example GC-MS Parameters

| Parameter | HS-SPME GC-MS | Purge-and-Trap GC-MS |

| GC Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Injection Mode | Splitless | - |

| Inlet Temp. | 250°C | - |

| Oven Program | 40°C (3 min), 10°C/min to 250°C (10 min)[11] | 45°C (2 min), 10°C/min to 260°C (2 min)[10] |

| Carrier Gas | Helium | Helium |

| MS Ionization | Electron Ionization (EI) | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |

| Quant Ions | 2-MIB: m/z 95; d3-MIB: m/z 98 | 2-MIB: m/z 95; d3-MIB: m/z 98 |

Table 2: Typical Quantitative Performance Data

| Parameter | Result | Reference |

| Linearity (R²) | > 0.999 | [1][3] |

| Limit of Quantification (LOQ) | 1 ng/L | [3] |

| Limit of Detection (LOD) | 0.1 - 4.12 ng/L | [6][8] |

| Recovery (at 100 ng/L) | 99% - 101% | [6] |

| Precision (%RSD at 100 ng/L) | 0.78% | [6] |

Mandatory Visualizations

Diagram 1: HS-SPME GC-MS Workflow for 2-MIB Analysis

Caption: Workflow for 2-MIB analysis using HS-SPME-GC-MS with an internal standard.

Diagram 2: Logical Relationship for Internal Standard Quantification

Caption: Logic of quantification using an internal standard in GC-MS analysis.

References